molecular formula C22H27N5O2S2 B2639159 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898434-04-3

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2639159
CAS No.: 898434-04-3
M. Wt: 457.61
InChI Key: QKCQIOUEDXFWCJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, a cyclopenta[d]pyrimidine ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and cyclopenta[d]pyrimidine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents and conditions include:

    Benzothiazole synthesis: Using 2-aminothiophenol and carbon disulfide under basic conditions.

    Cyclopenta[d]pyrimidine synthesis: Utilizing cyclopentanone and guanidine derivatives.

    Coupling reaction: Employing thiol reagents and acylating agents under controlled temperatures and pH.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents to replace functional groups.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.

    Reduction: Typically carried out in inert atmospheres with appropriate solvents.

    Substitution: Conducted under controlled temperatures with suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Blocking the activity of key enzymes involved in disease processes.

    Receptor modulation: Altering the signaling pathways by binding to receptors.

    DNA/RNA interaction: Interfering with the replication or transcription of genetic material.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-acetamide: Lacks the cyclopenta[d]pyrimidine ring.

    2-(diethylamino)ethyl benzothiazole: Missing the sulfanylacetamide group.

    Cyclopenta[d]pyrimidine derivatives: Without the benzothiazole moiety.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S2/c1-3-26(4-2)12-13-27-17-10-7-8-15(17)20(25-22(27)29)30-14-19(28)24-21-23-16-9-5-6-11-18(16)31-21/h5-6,9,11H,3-4,7-8,10,12-14H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQIOUEDXFWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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